(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
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Overview
Description
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound belonging to the class of fused nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and functional properties . The structure of this compound features a unique arrangement of pyrrolo and quinoline rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a]quinoline core. This can be achieved through a series of cyclization reactions involving appropriate starting materials and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzoyl and propyl groups attached to the core structure.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antidiabetic and anticancer activities . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In the industry, it is used in the development of functional materials, such as organic semiconductors and photoelectric materials .
Mechanism of Action
The mechanism of action of 10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves its interaction with specific molecular targets and pathways . For example, in its antidiabetic activity, it inhibits the α-amylase enzyme, reducing the breakdown of starch into glucose and thereby controlling blood sugar levels . In its anticancer activity, it targets specific proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoline derivatives . These compounds share a similar core structure but differ in the substituents attached to the rings. The unique combination of benzoyl and propyl groups in this compound gives it distinct properties and activities. Other similar compounds include 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which have been studied for their apoptosis-inducing properties .
Properties
CAS No. |
957497-24-4 |
---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4g/mol |
IUPAC Name |
(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C24H22N2O3/c1-2-14-25-23(28)19-18-13-12-15-8-6-7-11-17(15)26(18)21(20(19)24(25)29)22(27)16-9-4-3-5-10-16/h3-13,18-21H,2,14H2,1H3/t18-,19-,20-,21+/m0/s1 |
InChI Key |
MCUPTJALMZRRBJ-XSDIEEQYSA-N |
SMILES |
CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
Isomeric SMILES |
CCCN1C(=O)[C@H]2[C@@H]3C=CC4=CC=CC=C4N3[C@H]([C@H]2C1=O)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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